

Application Notes and Protocols: Extraction of Creticoside C from Plant Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Creticoside C

Cat. No.: B14861202

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Introduction

Creticoside C, a pterisin-type sesquiterpenoid, is a natural product of interest found in certain plant species, notably within the *Pteris* genus. Pterosins and their glycosides have garnered attention for their potential biological activities. This document provides a detailed protocol for the extraction and isolation of **Creticoside C** from plant material, based on established methodologies for closely related compounds isolated from *Pteris cretica*. The provided protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the typical yields of various pterisin compounds, including creticosides, obtained from the aerial parts of *Pteris cretica*. This data is extrapolated from methodologies that serve as the basis for the **Creticoside C** protocol.

Compound	Starting Plant Material (kg)	Fraction	Final Yield (mg)	Yield (%)
Creticolacton A	5	n-BuOH	7.2	0.000144%
13-hydroxy-2(R),3(R)-pterosin L	5	n-BuOH	15.8	0.000316%
Creticoside A	5	n-BuOH	8.1	0.000162%
Spelosin 3-O- β -d-glucopyranoside	5	n-BuOH	7.3	0.000146%
Pterodin	5	n-BuOH	9.7	0.000194%
(3R)-pterosin W	5	n-BuOH	11.1	0.000222%
(3R)-pterosin D 3-O- β -d-glucopyranoside	5	n-BuOH	10.0	0.000200%
3(R)-pteroside W	5	n-BuOH	14.3	0.000286%
2R,3R-pterosin L 3-O- β -d-glucopyranoside	5	n-BuOH	15.0	0.000300%

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of **Creticoside C** from plant material. The protocol is adapted from the successful isolation of Creticoside A and other pterodins from *Pteris cretica*.[\[1\]](#)[\[2\]](#)

Plant Material Collection and Preparation

- Plant Material: Aerial parts of *Pteris cretica* are collected. A voucher specimen should be deposited in a recognized herbarium for authentication.

- **Drying:** The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
- **Grinding:** The dried aerial parts are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

- **Solvent System:** A solution of 70% (v/v) aqueous ethanol is used as the extraction solvent.
- **Procedure:**
 - Place 5 kg of the powdered plant material into a large-scale extraction vessel.
 - Add approximately 60 L of 70% aqueous ethanol to the vessel.
 - Macerate the plant material at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation to ensure thorough extraction.
 - Filter the extract to separate the liquid phase from the solid plant residue.
 - Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield of target compounds.
 - Combine the filtrates from all extraction cycles.
- **Concentration:** The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude residue.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

- **Solvents:** Petroleum ether, dichloromethane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Procedure:**
 - Suspend the crude residue (e.g., 803 g) in water.

- Perform sequential extractions with solvents of increasing polarity, starting with petroleum ether, followed by dichloromethane, ethyl acetate, and finally n-butanol.
- Collect each solvent fraction separately.
- Concentrate each fraction under reduced pressure to obtain the petroleum ether fraction, dichloromethane fraction, EtOAc fraction, and n-BuOH fraction. Pterosides like **Creticoside C** are typically enriched in the n-BuOH fraction.[2]

Chromatographic Purification

The n-BuOH fraction, being rich in glycosides, is subjected to a series of chromatographic steps for the isolation of **Creticoside C**.

- Column Chromatography (Silica Gel):
 - Apply the dried n-BuOH fraction (e.g., 130 g) to a silica gel column.
 - Elute the column with a gradient of dichloromethane (CH_2Cl_2) and methanol (MeOH), starting from a ratio of 10:1 and gradually increasing the polarity to 1:10.
 - Collect fractions of a defined volume (e.g., 200 mL) and monitor the separation using Thin Layer Chromatography (TLC).
 - Combine fractions with similar TLC profiles.
- Size Exclusion Chromatography (Sephadex LH-20):
 - Subject the fractions containing the compounds of interest to further purification on a Sephadex LH-20 column using methanol as the mobile phase. This step aids in separating compounds based on their molecular size and removes polymeric impurities.
- Semi-preparative High-Performance Liquid Chromatography (HPLC):
 - The final purification is achieved using a semi-preparative HPLC system equipped with a C18 reversed-phase column.

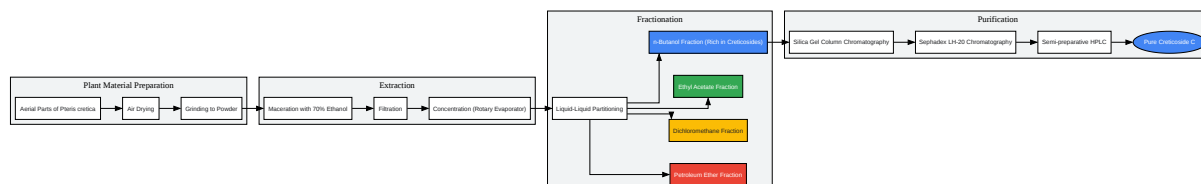
- A typical mobile phase would be a gradient of methanol and water. The exact gradient program should be optimized to achieve the best separation for **Creticoside C**. For a related compound, Creticoside A, a mobile phase of 55% MeOH/H₂O at a flow rate of 3.0 mL/min was used.[2]
- Monitor the elution profile with a UV detector at wavelengths relevant for pterosins (e.g., 215, 258, and 310 nm).[3]
- Collect the peak corresponding to **Creticoside C** and concentrate it to obtain the pure compound.

Structure Elucidation

The identity and purity of the isolated **Creticoside C** should be confirmed using spectroscopic techniques, including:

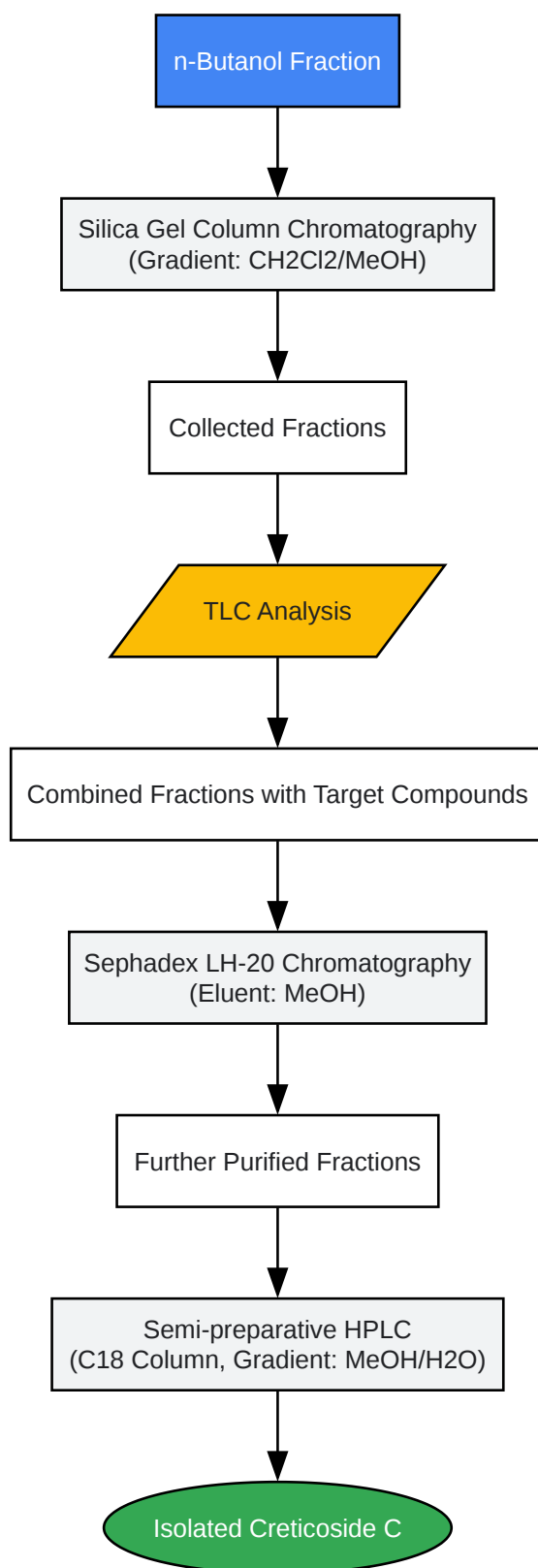
- Mass Spectrometry (MS): To determine the molecular weight.
- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure.

Visualizations



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Caption: Workflow for the extraction and purification of **Creticoside C**.



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Caption: Chromatographic purification scheme for **Creticoside C**.

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- To cite this document: BenchChem. [Application Notes and Protocols: Extraction of Creticoside C from Plant Material]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14861202#creticoside-c-extraction-protocol-from-plant-material]

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